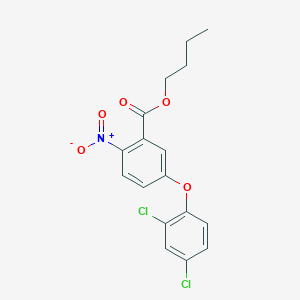
Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a butyl ester group, a dichlorophenoxy moiety, and a nitrobenzoate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and butanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon catalyst, mild temperatures.
Substitution: Nucleophiles such as amines or thiols, organic solvents, moderate temperatures.
Major Products Formed
Hydrolysis: 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and butanol.
Reduction: Butyl 5-(2,4-dichlorophenoxy)-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and reduction reactions.
Biology: Investigated for its potential biological activities, including herbicidal and pesticidal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the formulation of agrochemicals and materials with specific properties, such as plasticizers or stabilizers.
Mécanisme D'action
The mechanism of action of Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate depends on its application. For instance, as a herbicide, it may act by disrupting the growth and development of plants through interference with specific biochemical pathways. The molecular targets could include enzymes involved in photosynthesis or cell division. In medicinal applications, the compound may interact with specific receptors or enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can be compared with other similar compounds, such as:
Butyl 2-(2,4-dichlorophenoxy)acetate: Similar in structure but differs in the position of the ester and nitro groups.
Butyl 2-(2,4,5-trichlorophenoxy)acetate: Contains an additional chlorine atom, which may alter its chemical and biological properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar dichlorophenoxy moiety but lacks the nitrobenzoate structure.
Propriétés
Numéro CAS |
57729-01-8 |
|---|---|
Formule moléculaire |
C17H15Cl2NO5 |
Poids moléculaire |
384.2 g/mol |
Nom IUPAC |
butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C17H15Cl2NO5/c1-2-3-8-24-17(21)13-10-12(5-6-15(13)20(22)23)25-16-7-4-11(18)9-14(16)19/h4-7,9-10H,2-3,8H2,1H3 |
Clé InChI |
OXHVHZRGKJEMFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


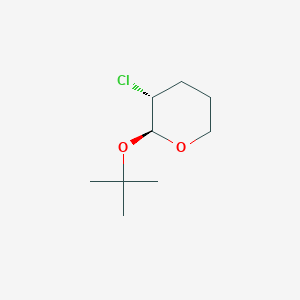
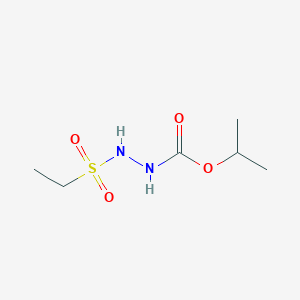

![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)
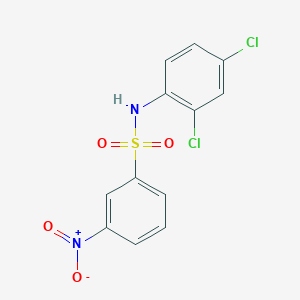
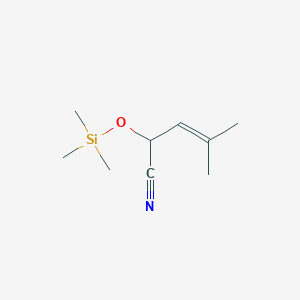
![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)
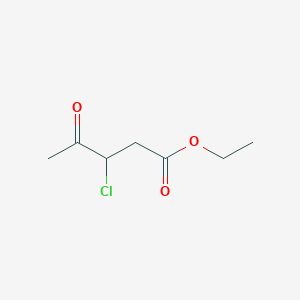
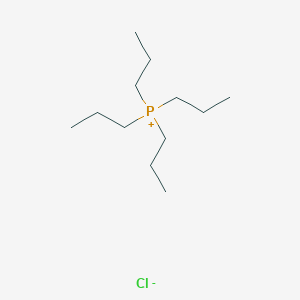
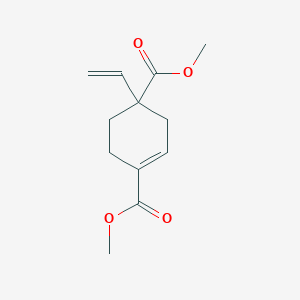
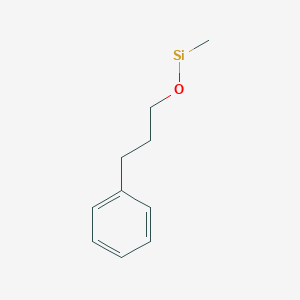
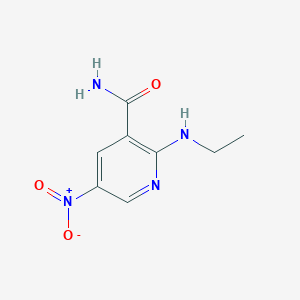
![4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl-](/img/structure/B14608444.png)
